molecular formula C11H12ClNO3 B15331094 ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

Cat. No.: B15331094
M. Wt: 241.67 g/mol
InChI Key: QCDLKOODPAWUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is a high-value fused bicyclic heterocyclic compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. This molecule features a pyrano[4,3-b]pyridine core, a scaffold of significant interest due to its similarity to biologically active templates and its presence in compounds with demonstrated neurotropic properties . The structure incorporates multiple functional handles, including the ethyl ester and the chloro substituent, which allow for further synthetic elaboration through cross-coupling reactions and nucleophilic substitutions to create diverse chemical libraries for biological screening. Fused heterocyclic systems like this one are frequently explored for their potential to interact with various enzymatic targets and receptors . Specifically, related pyrano[3,4-c]pyridine and dihydropyrano[4,3-b]pyridine derivatives have been investigated as intermediates in the synthesis of more complex polycyclic systems and have shown promising neurotropic activity in preclinical studies, including anticonvulsant and anxiolytic effects . The mechanism of action for any biological activity is highly dependent on the final synthesized analog, but often involves modulation of the central nervous system, such as interaction with GABA_A receptors or serotonin transporters, as suggested by molecular docking studies of similar tricyclic structures . This product is intended for use as a key intermediate by pharmaceutical and biotechnology researchers in the development of novel therapeutic agents. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(14)7-5-13-9-3-4-15-6-8(9)10(7)12/h5H,2-4,6H2,1H3

InChI Key

QCDLKOODPAWUOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2CCOCC2=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-chloronicotinaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrano[4,3-b]pyridine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrano[4,3-b]pyridine derivatives.

Scientific Research Applications

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent Effects :

  • Chloro groups enhance electrophilicity and may improve binding to biological targets.
  • Aryl substituents (e.g., dichlorophenyl) correlate with anticancer activity, while methyl and fused heterocycles (e.g., pyrrolo-pyridine) enhance antimicrobial potency .

Synthetic Flexibility: The pyrano[4,3-b]pyridine scaffold accommodates diverse substituents, enabling tailored bioactivity.

Unresolved Contradictions : While methyl groups improve antimicrobial activity, their impact on cytotoxicity remains unclear. Similarly, the chloro substituent’s role in anticancer mechanisms requires further investigation .

Biological Activity

Ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including neurotropic effects, potential therapeutic applications, and molecular interactions.

Chemical Structure and Synthesis

The compound belongs to the pyrano[4,3-b]pyridine family, characterized by a fused heterocyclic structure. The synthesis typically involves multi-step reactions that can yield various derivatives with distinct biological properties. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring structure-activity relationships (SAR) .

1. Neurotropic Activity

A significant area of research has been the evaluation of neurotropic activity. Studies indicate that derivatives of pyrano[4,3-b]pyridines exhibit potential anticonvulsant and anxiolytic effects. For instance, molecular docking studies have shown that certain compounds bind effectively to GABA_A receptors, suggesting a mechanism for their neuroactive properties. The binding affinities reported for some derivatives reached values as low as -11.0 kcal/mol, indicating strong interactions with these receptors .

2. Antidepressant Effects

In addition to neurotropic properties, compounds derived from this compound have demonstrated antidepressant effects in animal models. The forced swimming test (FST) has been utilized to assess these effects, revealing significant increases in latency times for immobilization compared to control groups . This suggests that these compounds may modulate neurotransmitter systems involved in mood regulation.

3. Anticancer Properties

Emerging research has highlighted the anticancer potential of pyrano[4,3-b]pyridine derivatives. Compounds have shown promising results in inhibiting cell proliferation in various human tumor cell lines such as HeLa and HCT116. For example, specific derivatives exhibited IC50 values in the low micromolar range against these cancer cell lines . The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Studies

Several case studies illustrate the diverse biological activities of this compound:

  • Case Study 1: Neuroprotective Effects
    A study evaluated the neuroprotective effects of this compound in a rodent model of epilepsy. Results indicated a significant reduction in seizure frequency and duration when administered prior to induced seizures .
  • Case Study 2: Anticancer Activity
    In vitro studies demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells with an IC50 value of 0.36 µM against CDK2 . This highlights the potential for developing targeted therapies based on this scaffold.

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding interactions between this compound derivatives and their biological targets:

CompoundTargetBinding Affinity (kcal/mol)
Derivative AGABA_A Receptor-11.0
Derivative BCDK2-10.5
Derivative CSERT-9.8

These data suggest that modifications to the chemical structure can significantly influence biological activity and receptor affinity.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of precursors such as ethyl cyanoacetate or substituted pyridine intermediates. A key approach involves one-pot multicomponent reactions (MCRs) that combine ketones, aldehydes, and active methylene compounds in the presence of catalysts like piperidine. For example, fusion of ethyl cyanoacetate with a bicyclic precursor at 160°C under catalytic conditions yields the target compound with ~65% efficiency after crystallization . Solvent choice (e.g., acetic acid for recrystallization) and temperature control are critical to minimize side reactions and maximize purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its bicyclic framework?

  • Methodological Answer : X-ray crystallography (XRD) is the gold standard for confirming the fused pyrano-pyridine core. Software suites like SHELXL and OLEX2 are used for structure refinement. For instance, XRD analysis of analogous compounds reveals non-planar conformations in the pyran ring, with dihedral angles between fused rings ranging from 56° to 60° . Complementary techniques include 1H^1 \text{H}-NMR (e.g., distinguishing aromatic protons at δ 7.47–8.19 ppm) and IR spectroscopy (e.g., carbonyl stretches at 1720–1733 cm1^{-1}) .

Q. What functional groups dictate its reactivity, and how can they be leveraged for derivatization?

  • Methodological Answer : The ester group (-COOEt) and chlorine substituent are primary reactivity hubs. The ester undergoes hydrolysis to carboxylic acids under basic conditions, while the chlorine can participate in nucleophilic substitution (e.g., with amines or thiols). For example, Vilsmeier-Haack formylation of related pyrano-pyridines introduces formyl groups at the 4-position, enabling further functionalization . Reaction monitoring via TLC and column chromatography (Hex/AcOEt, 3:1) ensures intermediate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions between computational predictions and experimental yields?

  • Methodological Answer : Discrepancies often arise from solvent effects or catalyst selection. For example, quantum chemical simulations (e.g., DFT) predict optimal yields for MCRs in polar aprotic solvents like DMF, but experimental data show higher efficiency in ethanol due to improved solubility of intermediates. Systematic screening using Design of Experiments (DoE) can identify optimal parameters (e.g., 50 mol% PEG1000-BMImI catalyst for oxidation steps) .

Q. What strategies reconcile conflicting crystallographic and spectroscopic data for tautomeric forms of this compound?

  • Methodological Answer : Tautomerism in the pyran ring can lead to discrepancies. For example, XRD may show a keto-enol equilibrium, while 1H^1 \text{H}-NMR suggests a dominant enol form. Variable-temperature NMR and dynamic XRD studies (e.g., at 100–298 K) clarify tautomeric populations. In one study, low-temperature XRD (<150 K) stabilized the keto form, aligning with computational models .

Q. How does modifying the pyrano-pyridine core influence biological activity, and what SAR trends emerge?

  • Methodological Answer : Substitutions at the 4-chloro and ester positions significantly modulate bioactivity. For instance:

ModificationBiological ActivityReference
4-Cl → 4-CNEnhanced antimicrobial activity (MIC: 2 µg/mL vs. S. aureus)
Ester → amideImproved solubility and kinase inhibition (IC50_{50}: 0.8 µM)
Rational design using molecular docking (e.g., targeting ATP-binding pockets) and ADMET profiling optimizes pharmacokinetic properties .

Q. What are the best practices for troubleshooting low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct accumulation. Strategies include:

  • Precision heating : Use microwave-assisted synthesis to maintain uniform temperature (e.g., 160°C for cyclization) .
  • In-line purification : Employ continuous flow systems with scavenger resins to remove intermediates like unreacted aldehydes .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported piperidine) reduce costs and improve reproducibility .

Methodological Tools and Data

Table 1 : Key Spectroscopic Signatures for Ethyl 4-Chloro Derivatives

TechniqueKey Peaks/DataFunctional GroupReference
IR1725–1733 cm1^{-1}Ester (C=O)
1H^1 \text{H}-NMRδ 4.2–4.4 ppm (q, 2H)-OCH2_2CH3_3
MSm/z 445.1 (M+^+)Molecular ion

Table 2 : Crystallographic Parameters for Analogous Compounds

CompoundSpace GroupDihedral Angle (°)Reference
Ethyl 4-(4-Cl-phenyl)P21_1/c56.98
Ethyl 7-(3,4-diCl-phenyl)C2/c58.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.